molecular formula C13H11F2N3O3S B13575479 1-(2,4-Difluorophenyl)-3-(4-sulfamoylphenyl)urea

1-(2,4-Difluorophenyl)-3-(4-sulfamoylphenyl)urea

Cat. No.: B13575479
M. Wt: 327.31 g/mol
InChI Key: SYPJMOYFNPZHIV-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(4-sulfamoylphenyl)urea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a urea backbone substituted with a 2,4-difluorophenyl group and a 4-sulfamoylphenyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-(4-sulfamoylphenyl)urea typically involves the reaction of 2,4-difluoroaniline with 4-sulfamoylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-3-(4-sulfamoylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, methanol, elevated temperatures.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-(4-sulfamoylphenyl)urea has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(4-sulfamoylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

    1-(2,4-Difluorophenyl)-3-(4-aminophenyl)urea: Similar structure but with an amine group instead of a sulfonamide group.

    1-(2,4-Difluorophenyl)-3-(4-nitrophenyl)urea: Contains a nitro group instead of a sulfonamide group.

    1-(2,4-Difluorophenyl)-3-(4-methylphenyl)urea: Features a methyl group instead of a sulfonamide group.

Uniqueness: 1-(2,4-Difluorophenyl)-3-(4-sulfamoylphenyl)urea is unique due to the presence of both the difluorophenyl and sulfonamide groups, which confer distinct chemical and biological properties. The sulfonamide group, in particular, is known for its ability to enhance the compound’s solubility and biological activity, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C13H11F2N3O3S

Molecular Weight

327.31 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-(4-sulfamoylphenyl)urea

InChI

InChI=1S/C13H11F2N3O3S/c14-8-1-6-12(11(15)7-8)18-13(19)17-9-2-4-10(5-3-9)22(16,20)21/h1-7H,(H2,16,20,21)(H2,17,18,19)

InChI Key

SYPJMOYFNPZHIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)N

Origin of Product

United States

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